N-(3,4-dimethylphenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide
Description
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Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[[8-ethyl-2-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN4OS/c1-4-30-13-11-25(12-14-30)28-23(19-6-8-20(26)9-7-19)24(29-25)32-16-22(31)27-21-10-5-17(2)18(3)15-21/h5-10,15H,4,11-14,16H2,1-3H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTYQCHVRJGLMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)C)C)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethylphenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a spirocyclic structure, which is known for its unique three-dimensional conformation that can influence biological interactions. The presence of a dimethylphenyl group and a fluorophenyl moiety may enhance its lipophilicity and receptor binding affinity.
Table 1: Chemical Structure Summary
| Component | Description |
|---|---|
| Core Structure | Spiro[4.5]deca-1,3-dien-2-yl |
| Functional Groups | Thioacetamide, Dimethylphenyl, Fluorophenyl |
| Molecular Formula | C18H22F N5S |
| Molecular Weight | 353.46 g/mol |
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. The mechanism often involves the inhibition of critical enzymes such as thioredoxin reductase (TrxR), which plays a pivotal role in cancer cell proliferation and survival.
Case Study: Inhibition of TrxR
A study demonstrated that compounds with similar structural motifs inhibited TrxR with a selective antitumor effect. This inhibition was linked to the induction of oxidative stress in cancer cells, leading to apoptosis. The structure-activity relationship suggested that modifications to the phenyl groups could enhance potency against various cancer cell lines including Mia PaCa-2 and PANC-1 .
Antimicrobial Activity
The compound's thioacetamide group suggests potential antimicrobial properties. Studies on related compounds have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity Comparison
| Compound | Target Organism | Activity (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 µg/mL |
| Compound B | Escherichia coli | 20 µg/mL |
| N-(3,4-dimethylphenyl)-... | TBD | TBD |
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : Targeting key enzymes involved in cancer metabolism.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress leading to cell death.
- Disruption of Cellular Signaling : Interfering with pathways critical for cell survival and proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
